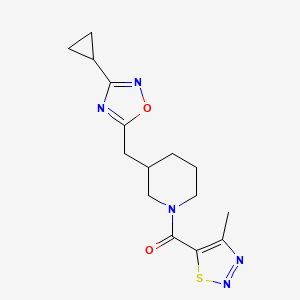
(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)(4-メチル-1,2,3-チアジアゾール-5-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C15H19N5O2S and its molecular weight is 333.41. The purity is usually 95%.
BenchChem offers high-quality (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
了解しました。(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)(4-メチル-1,2,3-チアジアゾール-5-イル)メタノンの科学研究における応用に関する包括的な分析を以下に示します。
抗菌剤
(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)(4-メチル-1,2,3-チアジアゾール-5-イル)メタノン: は、抗菌剤としての大きな可能性を示しています。この化合物の構造には 1,2,4-オキサジアゾール部分が含まれており、その抗菌特性で知られています。 研究では、1,2,4-オキサジアゾールの誘導体が、さまざまなグラム陽性菌およびグラム陰性菌に対して強い抗菌活性を示すことが明らかになっています 。これにより、特に抗生物質耐性の増加に対処する上で、新しい抗生物質の開発のための有望な候補となります。
抗真菌作用
この化合物は、抗真菌研究においても有望です。1,2,4-オキサジアゾール環の存在は、抗真菌活性に関連しています。 研究では、この部分を含む化合物が、さまざまな真菌病原体の増殖を効果的に阻害できることが示されています 。この用途は、真菌感染によって作物が壊滅的な被害を受ける可能性のある農業用途において特に重要です。
抗ウイルス研究
抗ウイルス研究において、(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)(4-メチル-1,2,3-チアジアゾール-5-イル)メタノンは、ウイルスの複製を阻害する可能性について調査されています。 この化合物のユニークな構造により、ウイルス酵素やタンパク質と干渉することができ、インフルエンザやコロナウイルスなどのウイルスに対する治療薬の開発の候補となります .
抗炎症剤
この化合物は、抗炎症作用についても研究されています。 1,2,4-オキサジアゾール環系は、炎症性サイトカインの産生を阻害することによって抗炎症活性を示すことが知られています 。これは、関節炎や炎症性腸疾患などの炎症性疾患の治療のための潜在的な候補となります。
抗がん研究
腫瘍学の分野では、(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)(4-メチル-1,2,3-チアジアゾール-5-イル)メタノンは、抗がん作用について調査されています。 この化合物は、がん細胞のアポトーシス(細胞のプログラムされた死)を誘導し、腫瘍の増殖を阻害する能力が研究の焦点となっています 。この用途は、新しい化学療法薬の開発に不可欠です。
農薬
この化合物の構造は、農薬として農業への応用にも適しています。 研究では、1,2,4-オキサジアゾールの誘導体が、さまざまな農業害虫に対して効果的な農薬として作用することが示されています 。これには、作物の収量を脅かす線虫、昆虫、その他の害虫が含まれます。
神経保護剤
(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)(4-メチル-1,2,3-チアジアゾール-5-イル)メタノン: は、神経保護作用について調査されています。 この化合物は、神経細胞を酸化ストレスやアポトーシスから保護する能力により、アルツハイマー病やパーキンソン病などの神経変性疾患の治療のための潜在的な候補となります .
抗リーシュマニア剤
最後に、この化合物は、抗リーシュマニア剤としての可能性を示しています。リーシュマニア症は、リーシュマニア属の原生動物によって引き起こされる寄生虫病です。 研究では、1,2,4-オキサジアゾール部分を含む化合物が、リーシュマニア寄生虫の増殖を効果的に阻害できることが示されています 。この用途は、この放置された熱帯病に対する新しい治療法の開発に特に重要です。
これらの多様な用途は、(3-((3-シクロプロピル-1,2,4-オキサジアゾール-5-イル)メチル)ピペリジン-1-イル)(4-メチル-1,2,3-チアジアゾール-5-イル)メタノンの科学研究のさまざまな分野における汎用性と可能性を強調しています。
抗感染剤としての 1,2,4-オキサジアゾールの合成に関するレビュー 新規 1,2,4-オキサジアゾール誘導体の設計、合成、生物活性 設計、合成、抗菌評価、および分子ドッキング
作用機序
Target of action
Oxadiazoles and thiadiazoles are known to interact with a variety of biological targets. For example, some oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of action
The mode of action of oxadiazoles and thiadiazoles can vary greatly depending on the specific compound and its target. For instance, some oxadiazole derivatives inhibit their targets by binding to them and preventing their normal function .
Biochemical pathways
Oxadiazoles and thiadiazoles can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target. For example, inhibitors of carbonic anhydrase could affect processes such as fluid balance and respiration .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of oxadiazoles and thiadiazoles can vary widely depending on the specific compound. Factors that can influence these properties include the compound’s size, charge, and hydrophobicity .
Result of action
The molecular and cellular effects of oxadiazoles and thiadiazoles can be diverse, depending on the specific compound and its target. For example, inhibition of carbonic anhydrase could lead to effects such as decreased fluid production and altered pH balance .
Action environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of oxadiazoles and thiadiazoles .
特性
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2S/c1-9-13(23-19-17-9)15(21)20-6-2-3-10(8-20)7-12-16-14(18-22-12)11-4-5-11/h10-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVPYTGSUNHMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(4-Chlorophenyl)-3-{[(4-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one](/img/structure/B2508817.png)

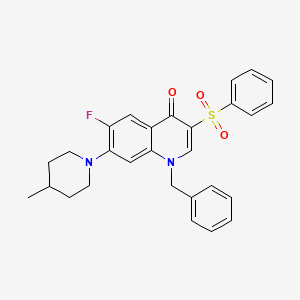
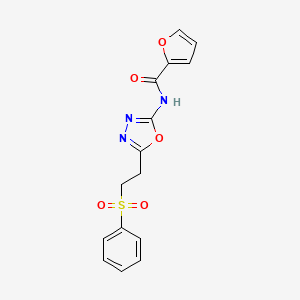
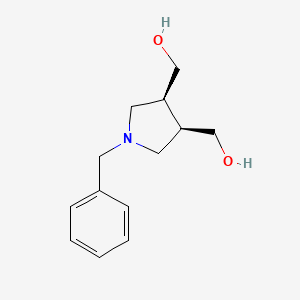
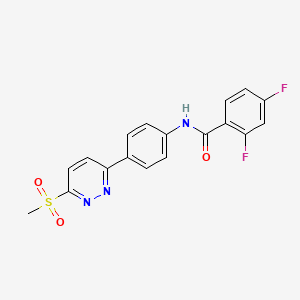
![6-[(2,4-dichlorophenyl)methyl]-3-(4-methylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)
![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B2508830.png)

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2508834.png)
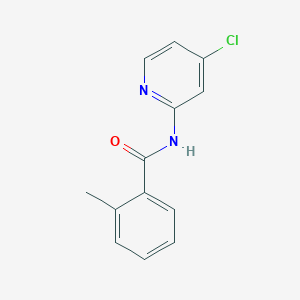
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
